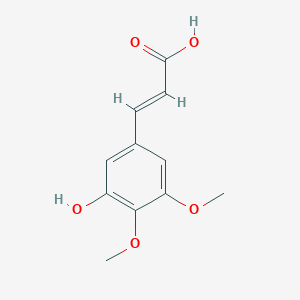

3,4-Dimethoxy-5-hydroxycinnamic acid

Description

Definition and Structural Features of 3,4-Dimethoxy-5-hydroxycinnamic acid

This compound, more commonly known in scientific literature as 5-hydroxyferulic acid , is a phenolic compound belonging to the hydroxycinnamic acid family. nih.govmedchemexpress.com Its chemical structure is characterized by a C6-C3 carbon skeleton, typical of phenylpropanoids, which consists of a six-carbon aromatic phenyl ring linked to a three-carbon propene tail with a carboxylic acid group. wikipedia.org

Specifically, it is a derivative of cinnamic acid with hydroxyl and methoxy (B1213986) groups attached to the phenyl ring. The IUPAC name for this compound is (2E)-3-(3,4-Dihydroxy-5-methoxyphenyl)prop-2-enoic acid. wikipedia.orgnih.gov Structurally, it can be described as ferulic acid with an additional hydroxyl group at the C5 position on the aromatic ring. nih.gov This substitution pattern is crucial to its biochemical role. The presence of hydroxyl and carboxyl groups contributes to its chemical reactivity and its classification as a phenolic acid.

Table 1: Chemical Properties of 5-Hydroxyferulic Acid

This interactive table summarizes the key identifiers and properties of 5-hydroxyferulic acid.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid | wikipedia.org, nih.gov |

| Synonyms | This compound, 5-hydroxyferulate | , nih.gov |

| Molecular Formula | C₁₀H₁₀O₅ | wikipedia.org, nih.gov |

| Molar Mass | 210.18 g/mol | wikipedia.org, nih.gov |

| CAS Number | 1782-55-4 (cis & trans mixture) | wikipedia.org, |

Context within the Phenylpropanoid Pathway and Hydroxycinnamic Acid Family

Hydroxycinnamic acids are a major class of phenylpropanoids, a diverse group of organic compounds synthesized by plants from the amino acid phenylalanine. wikipedia.org The phenylpropanoid pathway is a complex metabolic route that produces a wide array of secondary metabolites essential for plant life, including lignins, flavonoids, and stilbenes. mdpi.comnih.gov

Within this extensive pathway, 5-hydroxyferulic acid serves as a key metabolic intermediate. glpbio.com It is positioned in the specific branch of the pathway that leads to the synthesis of sinapic acid and syringyl (S) lignin (B12514952), a primary structural component of the plant cell wall. wikipedia.orgresearchgate.net

The biosynthesis proceeds through a series of enzymatic hydroxylations and methylations:

Ferulic Acid is hydroxylated at the 5-position of its aromatic ring. This reaction is catalyzed by the enzyme ferulate 5-hydroxylase (F5H) , a cytochrome P450-dependent monooxygenase, to produce 5-hydroxyferulic acid. wikipedia.orgresearchgate.netbiomol.com

5-Hydroxyferulic Acid is then methylated. The enzyme caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) catalyzes the transfer of a methyl group to the 5-hydroxyl group, resulting in the formation of sinapic acid . glpbio.comresearchgate.netresearchgate.net

Therefore, 5-hydroxyferulic acid is the direct precursor to sinapic acid, sitting at a critical juncture that directs metabolic flow towards the production of S-lignin precursors. medchemexpress.comwikipedia.org

Table 2: Key Compounds in the Sinapic Acid Biosynthetic Branch

This interactive table outlines the progression of key hydroxycinnamic acids in the phenylpropanoid pathway leading to sinapic acid.

| Compound | Precursor | Key Enzyme | Product |

| Ferulic Acid | Caffeic Acid | Ferulate 5-hydroxylase (F5H) | 5-Hydroxyferulic Acid |

| 5-Hydroxyferulic Acid | Ferulic Acid | O-methyltransferase (COMT) | Sinapic Acid |

| Sinapic Acid | 5-Hydroxyferulic Acid | N/A (End product of this branch) | N/A |

Research Significance in Natural Products Chemistry and Chemical Biology

The research significance of 5-hydroxyferulic acid is primarily linked to its pivotal role as a metabolic intermediate in the phenylpropanoid pathway rather than its own direct biological activities, on which few articles have been published. Its importance in natural products chemistry and chemical biology stems from its position as a substrate for the key enzymes F5H and COMT, making it a crucial compound for studying and manipulating lignin biosynthesis in plants. medchemexpress.comglpbio.com

Lignin composition, particularly the ratio of guaiacyl (G) to syringyl (S) units, significantly affects the properties of plant biomass. Since 5-hydroxyferulic acid is the committed precursor to S-lignin, understanding its metabolism is vital for agricultural and industrial applications. Research in chemical biology often focuses on the substrate specificity and efficiency of COMT enzymes from various plant species with 5-hydroxyferulic acid. medchemexpress.comglpbio.com Studies involving the genetic modification of COMT and F5H in plants like alfalfa and tobacco have demonstrated that altering the expression of these enzymes changes the metabolic flux through 5-hydroxyferulic acid, thereby modifying the lignin structure. medchemexpress.comglpbio.com

Furthermore, the presence of 5-hydroxyferulic acid has been detected in various plants and food sources, including maize, barley, and certain vegetables, suggesting it could serve as a potential biomarker for the consumption of these foods. nih.gov Its study provides insights into the intricate regulatory mechanisms of one of the most important and complex biosynthetic pathways in nature.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O5 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

(E)-3-(3-hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C11H12O5/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6,12H,1-2H3,(H,13,14)/b4-3+ |

InChI Key |

NDGIDRFOPAADDX-ONEGZZNKSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)O)/C=C/C(=O)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C=CC(=O)O |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of 3,4 Dimethoxy 5 Hydroxycinnamic Acid

Natural Distribution and Phytochemical Sources

The occurrence of 3,4-Dimethoxy-5-hydroxycinnamic acid is widespread throughout the plant kingdom, intrinsically linked to the process of lignification. However, its detection can be transient and at low levels due to its position as an intermediate in a major metabolic pathway.

While related hydroxycinnamic acids are abundant in many plants, the specific presence of this compound is less commonly quantified.

Coffee Beans (Coffea sp.): Coffee is a rich source of hydroxycinnamic acid derivatives, most notably caffeic acid and ferulic acid. However, studies on coffee extracts have primarily identified 3,4-dimethoxycinnamic acid (which lacks the 5-hydroxy group) in significant amounts, rather than this compound. nih.gov

Black Pepper (Piper nigrum): Black pepper contains a diverse array of phenolic compounds, including derivatives of hydroxybenzoic and hydroxycinnamic acids. Specific quantification of this compound is not prominently reported in the literature for this spice.

Cinnamon (Cinnamomum sp.): Various species of cinnamon are known to contain numerous phenolic acids, including ferulic acid, caffeic acid, and syringic acid. researchgate.net Notably, 5-hydroxyferulic acid has been detected in Chinese cinnamon (Cinnamomum cassia).

Thyme (Thymus vulgaris): Thyme is recognized for its content of phenolic compounds. However, literature on its phytochemical profile does not typically highlight this compound as a major constituent.

| Plant Species | Common Name | Findings Regarding this compound | Citation |

|---|---|---|---|

| Coffea sp. | Coffee | Rich in related hydroxycinnamic acids; however, 3,4-dimethoxycinnamic acid is more prominently reported than its 5-hydroxy counterpart. | nih.gov |

| Piper nigrum | Black Pepper | Contains a profile of phenolic compounds, but this compound is not a commonly reported constituent. | |

| Cinnamomum cassia | Chinese Cinnamon | Has been detected as a constituent. | |

| Thymus vulgaris | Thyme | Contains various phenolic acids, but this compound is not a major reported component. |

This compound is fundamentally associated with plant cell walls, not as a final structural component itself, but as a precursor to monolignols that form the lignin (B12514952) polymer. Lignin is a complex polymer deposited in the secondary cell walls of vascular plants, providing essential mechanical support, rigidity, and hydrophobicity to tissues like xylem. osti.govglobalsciencebooks.info

The compound's significance lies in its position in the biosynthetic pathway leading to syringyl (S) lignin units. Its formation is a critical step that dictates the ratio of syringyl to guaiacyl (G) lignin units, which in turn influences the chemical and physical properties of the cell wall. While other hydroxycinnamic acids, such as ferulic acid, can be found ester-linked to cell wall polysaccharides like arabinoxylans, thereby cross-linking different wall components, the primary role of this compound is its conversion to sinapic acid and subsequently sinapyl alcohol, a primary monomer for S-lignin synthesis. nih.govnih.govresearchgate.net

Enzymatic Pathways in Biogenesis

The formation of this compound is a multi-step enzymatic process that begins with primary metabolites and proceeds through the highly conserved phenylpropanoid pathway.

The biosynthesis of all hydroxycinnamic acids originates from the shikimate pathway , a central metabolic route in plants and microorganisms for the production of aromatic amino acids. oup.comnih.govfrontiersin.org This pathway is distinct from the mevalonate (B85504) pathway, which is primarily responsible for synthesizing isoprenoids.

The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. frontiersin.orgwikipedia.org Through a series of seven enzymatic reactions, this pathway yields chorismate, which is the branch-point precursor for the three aromatic amino acids: tryptophan, tyrosine, and L-phenylalanine. wikipedia.org

For the synthesis of hydroxycinnamic acids, L-phenylalanine is the crucial starting material. wikipedia.orgwikipedia.orgfrontiersin.org The deamination of L-phenylalanine marks the entry point into the general phenylpropanoid pathway, which generates the vast array of phenolic compounds found in plants. nih.govnih.gov

Once L-phenylalanine is produced, it enters the phenylpropanoid pathway, undergoing a series of hydroxylation and methylation reactions on its aromatic ring to yield various hydroxycinnamic acids. The synthesis of this compound is an intermediate step in the branch of this pathway leading to S-lignin.

The key enzymatic conversion leading directly to this compound is the hydroxylation of ferulic acid. This reaction is catalyzed by Ferulate 5-hydroxylase (F5H) , a cytochrome P450-dependent monooxygenase. wikipedia.orgnih.gov This enzyme introduces a hydroxyl group at the C5 position of the aromatic ring of its substrate. While F5H can use ferulic acid as a substrate, research has shown that it acts with much greater efficiency on later intermediates in the pathway, such as coniferaldehyde (B117026) and coniferyl alcohol. nih.govnih.gov

Following its synthesis, this compound (or its corresponding aldehyde/alcohol form) is typically methylated at the 5-hydroxy position by the enzyme Caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) to produce sinapic acid (or sinapaldehyde/sinapyl alcohol), the direct precursor for S-lignin units. nih.govglpbio.com

| Step | Precursor | Product | Enzyme(s) | Citation |

|---|---|---|---|---|

| 1 | L-Phenylalanine | Cinnamic acid | Phenylalanine ammonia-lyase (PAL) | wikipedia.orgwikipedia.org |

| 2 | Cinnamic acid | p-Coumaric acid | Cinnamate 4-hydroxylase (C4H) | frontiersin.orgresearchgate.net |

| 3 | p-Coumaric acid | Caffeic acid | p-Coumarate 3-hydroxylase (C3H) | researchgate.net |

| 4 | Caffeic acid | Ferulic acid | Caffeic acid O-methyltransferase (COMT) | nih.gov |

| 5 | Ferulic acid | This compound | Ferulate 5-hydroxylase (F5H) | wikipedia.orgnih.gov |

| 6 | This compound | Sinapic acid | Caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) | nih.govglpbio.com |

Synthetic Methodologies for 3,4 Dimethoxy 5 Hydroxycinnamic Acid and Structural Analogs

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for producing 3,4-Dimethoxy-5-hydroxycinnamic acid and related compounds. Methodologies include the modification of existing cinnamic acid scaffolds, traditional condensation and olefination reactions, and modern, efficiency-focused techniques.

Derivatization from Cinnamic Acid and Hydroxycinnamic Acid Precursors

Derivatization of readily available cinnamic and hydroxycinnamic acids is a common strategy to obtain structurally diverse analogs. These modifications often target the carboxylic acid group to form esters and amides, enhancing properties or enabling further conjugation.

One common approach involves the condensation of the carboxylic acid with alcohols or amines. For instance, amides of ferulic acid, sinapic acid, and 3,4-dimethoxy-cinnamic acid have been synthesized by reacting them with thiomorpholine (B91149) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine. mdpi.com Similarly, esters can be formed with alcohols like cinnamyl alcohol using the same coupling agents. mdpi.com Another method utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBT) for the condensation of cinnamic acids with amino acid esters. nih.gov A more environmentally friendly approach employs an alkyl chloroformate and N-methyl morpholine (B109124) for the chemoselective conjugation of hydroxycinnamic acids with α-amino acids. researchgate.net

Classical Organic Reactions (e.g., Knoevenagel Condensation, Perkin Reaction, Wittig Reaction)

Several classical name reactions in organic chemistry are foundational for constructing the cinnamic acid scaffold from aromatic aldehydes.

The Knoevenagel Condensation is a widely used method for synthesizing cinnamic acids and their derivatives. nih.govbepls.com This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, typically in the presence of a basic catalyst like piperidine (B6355638) or aniline. nih.govnih.govresearchgate.net For example, 3,4-dimethoxycinnamic acid can be synthesized from veratraldehyde (3,4-dimethoxybenzaldehyde) and malonic acid using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in dimethylformamide (DMF) at elevated temperatures. chemicalbook.com To address the toxicity of traditional catalysts like pyridine, more sustainable alternatives such as L-proline in ethanol (B145695) or aliphatic tertiary amines like triethylamine (B128534) have been developed. nih.govrsc.org

The Perkin Reaction , first described by William Henry Perkin in 1868, is another cornerstone method for preparing cinnamic acids. wikipedia.orglongdom.org The reaction gives an α,β-unsaturated aromatic acid through the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a weak base catalyst. wikipedia.orglongdom.org While broadly applicable to various aromatic aldehydes for producing substituted cinnamic acids, the Perkin reaction often requires high temperatures and prolonged reaction times. jk-sci.comlongdom.org

The Wittig Reaction offers an alternative route to form the characteristic carbon-carbon double bond of the cinnamic acid structure. libretexts.orgmasterorganicchemistry.com This reaction involves an aldehyde or ketone reacting with a phosphonium (B103445) ylide (the Wittig reagent). masterorganicchemistry.comorganic-chemistry.org For instance, 3,4,5-trimethoxycinnamic acid has been synthesized from 3,4,5-trimethoxybenzaldehyde (B134019) using a Wittig reagent prepared from triphenylphosphine (B44618) and ethyl 2-bromoacetate. tandfonline.com A highly efficient one-pot olefination-hydrolysis sequence has been reported where an aromatic aldehyde reacts with an alkoxycarbonyl methylidenetriphenylphosphorane in aqueous sodium hydroxide. researchgate.net This method yields the corresponding cinnamic acid in situ and has been used to produce 3,4-dimethoxycinnamic acid with an excellent yield of 96%. researchgate.net

| Reaction | Aldehyde Precursor | Reagents | Product | Yield | Reference(s) |

| Knoevenagel | Veratraldehyde | Malonic acid, DABCO, DMF | 3,4-Dimethoxycinnamic acid | Good | chemicalbook.com |

| Knoevenagel | p-Hydroxybenzaldehydes | Malonic acid, Piperidine, DMF | Various Hydroxycinnamic acids | 85-92% | nih.gov |

| Wittig | 3,4-Dimethoxybenzaldehyde | Ethoxymethylidenetriphenylphosphorane, aq. NaOH | 3,4-Dimethoxycinnamic acid | 96% | researchgate.net |

| Wittig | 3,4,5-Trimethoxybenzaldehyde | (Triphenyl phosphine (B1218219) + Ethyl 2-bromoacetate), KOH, DMSO | 3,4,5-Trimethoxycinnamic acid | 52% | tandfonline.com |

Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Solvent-Free Conditions)

To improve reaction efficiency, reduce energy consumption, and minimize environmental impact, modern synthetic techniques have been applied to the synthesis of cinnamic acid derivatives.

Microwave-assisted synthesis has been shown to significantly accelerate reactions that are sluggish under conventional heating. For example, the Knoevenagel-Doebner condensation of various p-hydroxybenzaldehydes with malonic acid can be completed with high yields (85-92%) under microwave irradiation, which also helps to limit the decarboxylation of the resulting phenolic acids. nih.govfrontiersin.org The Perkin reaction, which traditionally requires long hours at high temperatures, can also be expedited using microwave heating. jk-sci.com Similarly, trans-cinnamic acid has been synthesized from benzaldehyde (B42025) and malonic acid with a 68% yield in one hour using microwave irradiation. acs.org

Solvent-free conditions represent another green chemistry approach. The synthesis of p-coumaric, 4-methoxycinnamic, and 3,4-dimethoxycinnamic acids has been achieved in high yields (80-92%) under solvent-free conditions, using microwave irradiation and a polyphosphate ester as both a reaction mediator and catalyst. nih.gov Another solvent-free method for producing trans-cinnamic acids involves the condensation of aromatic aldehydes with malonic acid using lithium chloride (LiCl) as a catalyst under microwave irradiation, resulting in excellent yields and high product purity. acs.org

| Technique | Reaction Type | Precursors | Product | Yield | Reference(s) |

| Microwave | Knoevenagel-Doebner | p-Hydroxybenzaldehydes, Malonic acid | p-Hydroxycinnamic acids | 85-92% | frontiersin.org |

| Microwave | Knoevenagel-Doebner | Benzaldehyde, Malonic acid | trans-Cinnamic acid | 68% | acs.org |

| Solvent-Free + Microwave | Knoevenagel | 3,4-Dimethoxybenzaldehyde, Malonic acid | 3,4-Dimethoxycinnamic acid | 92% | nih.gov |

Bio-Inspired and Engineered Biosynthesis

Bio-inspired and biosynthetic approaches offer sustainable alternatives to chemical synthesis, leveraging enzymes and engineered microorganisms to produce target molecules.

Enzymatic Transformations for Structural Modification

Isolated enzymes can be used as biocatalysts for the specific and efficient modification of cinnamic acid structures. Lipases are commonly employed for esterification reactions. The immobilized lipase (B570770) Novozym 435 has been used to catalyze the synthesis of esters such as ethyl ferulate and octyl methoxycinnamate with high conversion rates. nih.gov This enzymatic approach is part of a broader strategy of "lipophilization" to modify the pharmacokinetic properties of cinnamic acid derivatives. nih.govdoaj.org

Other enzymes can modify the core structure of these compounds. Polyphenol oxidase from the fungus Trametes versicolor has been shown to transform sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) through an oxidative coupling mechanism, initially forming dehydrodisinapic acid dilactone and eventually leading to 2,6-dimethoxy-p-benzoquinone. nih.gov Ene-reductases (ENEs) can be used for the asymmetric reduction of the carbon-carbon double bond in the propenoic acid side chain of cinnamic acid derivatives. matthey.com Furthermore, ligases like 4-coumarate-CoA ligase (4CL) can activate the carboxylic acid group by attaching coenzyme A, creating a thioester intermediate that can be used in subsequent enzymatic cascade reactions, for instance, to produce vanillin (B372448) derivatives. researchgate.net

Pre Clinical Metabolism and Pharmacokinetic Investigations of 3,4 Dimethoxy 5 Hydroxycinnamic Acid

Absorption and Distribution in Pre-clinical Biological Models

The absorption and distribution of hydroxycinnamic acids (HCAs), including methoxylated derivatives like 3,4-dimethoxy-5-hydroxycinnamic acid, are critical determinants of their bioavailability and subsequent physiological effects. Pre-clinical models, both in vitro and in vivo, provide essential insights into these processes.

In Vitro Intestinal Permeability Studies (e.g., Caco-2 cell models for related compounds)

The Caco-2 cell monolayer is a widely utilized in vitro model that mimics the human intestinal epithelium, offering a means to predict the intestinal permeability of various compounds. nih.govnih.gov Studies on compounds structurally related to this compound demonstrate that the degree of hydroxylation and methoxylation significantly influences their ability to cross the intestinal barrier.

Research has shown that methoxylation can enhance permeability. For instance, 3,4-dimethoxycinnamic acid was found to penetrate the intestinal wall several times more easily than its corresponding hydroxy derivative in Caco-2 cell studies. nih.gov This suggests that the methoxy (B1213986) groups on this compound may contribute to a higher absorption rate compared to its non-methoxylated counterparts.

The apparent permeability coefficient (Papp), a measure of the rate of transport across the Caco-2 monolayer, varies among different HCAs. Generally, compounds with Papp values below 1 x 10⁻⁶ cm/s are considered to have low permeability, while those with values above 10 x 10⁻⁶ cm/s are classified as having high permeability. nih.govresearchgate.net Ferulic acid and coumaric acid isomers tend to show higher permeability compared to caffeic acid and its derivatives. nih.govnih.gov This variability is attributed to differences in their chemical structures and physicochemical properties. nih.gov

Interactive Data Table: Apparent Permeability (Papp) of Related Hydroxycinnamic Acids in Caco-2 Cell Models

| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |

|---|---|---|

| Ferulic acid | 10.0 | nih.gov |

| o-Coumaric acid | 6.0 | nih.gov |

| m-Coumaric acid | 1.34 - 5.0 | nih.govnih.gov |

| p-Coumaric acid | 5.0 | nih.gov |

| Rosmarinic acid | 0.20 - 2.45 | nih.govnih.gov |

| Caffeic acid | 1.40 - 2.12 | nih.gov |

| Chlorogenic acid | 0.38 - 1.95 | nih.govnih.gov |

Presence and Dynamics in Biological Fluids (e.g., plasma appearance of related HCAs after dietary intake)

Following oral administration, HCAs and their metabolites can be detected in biological fluids, with their plasma concentrations and dynamics providing key pharmacokinetic data. While specific data for this compound is limited, studies on closely related compounds offer valuable insights.

For example, after the consumption of coffee, which is a rich source of HCAs, 3,4-dimethoxycinnamic acid was identified in human plasma. researchgate.net It reached a peak concentration of approximately 380 nM about 60 minutes after ingestion. researchgate.net This indicates relatively rapid absorption from the gastrointestinal tract into the bloodstream. Interestingly, while 3,4-dimethoxycinnamic acid constitutes only 3% of the ferulic acid content in coffee, its concentration in plasma can be 2.4 times higher than that of ferulic acid, suggesting more efficient absorption or a different metabolic fate. researchgate.net

In preclinical animal models, cinnamic acid derivatives are generally detected in plasma as both free forms and conjugated metabolites (glucuronides and sulfates). researchgate.net The metabolism of p-coumaric acid conjugates, for instance, leads to the appearance of p-coumaric acid-O-glucuronide and dihydrocoumaric acid-O-sulfate in plasma. researchgate.net The time to reach maximum plasma concentration (Tmax) for related compounds like p-coumaric acid is typically rapid, often under one hour, though its elimination is slower than that of ferulic acid. researchgate.net

Biotransformation Pathways

Biotransformation is a crucial aspect of the metabolism of HCAs, involving enzymatic modifications by host enzymes and the gut microbiota. These transformations can significantly alter the biological activity and pharmacokinetic profile of the parent compounds.

Enzymatic Modifications by Microorganisms (e.g., Lactobacillus species, Trametes versicolor polyphenol oxidase for related compounds)

Gut microorganisms play a significant role in the metabolism of HCAs. Lactobacillus species, commonly found in fermented foods and the gut, possess enzymes that can metabolize these compounds through decarboxylation and/or reduction. mdpi.com Phenolic acid decarboxylase (PAD) enzymes convert HCAs into their corresponding vinyl derivatives, such as 4-vinylphenol (B1222589) and 4-vinylguaiacol. asm.orgresearchgate.net These vinyl derivatives can be further reduced to ethyl derivatives by the enzyme vinylphenol reductase (VprA). mdpi.com Alternatively, some Lactobacillus strains can reduce the double bond in the side chain of HCAs using hydroxycinnamate reductase (Hcr) enzymes, converting them into phenylpropionic acids. nih.gov

The white-rot fungus Trametes versicolor is known to produce potent oxidative enzymes, such as laccase and polyphenol oxidase, that can transform various phenolic compounds. scispace.comfrontiersin.orgnih.gov Studies on the structurally similar compound sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) have shown that polyphenol oxidase from T. versicolor can extensively metabolize it. The enzymatic transformation occurs in two main phases, initially forming dehydrodisinapic acid dilactone, which is then further converted into several intermediate products, with the final product being 2,6-dimethoxy-p-benzoquinone.

Metabolite Identification and Characterization in Pre-clinical Systems

The identification of metabolites is key to understanding the complete metabolic fate of a compound. In preclinical studies, various metabolites of related HCAs have been characterized.

For p-methoxycinnamic acid, a related compound, studies in rabbits have shown that it is primarily converted to p-methoxybenzoic acid via β-oxidation. koreascience.kr This metabolite is then excreted in the urine as conjugates with glycine (B1666218) (p-methoxyhippuric acid) and glucuronic acid. koreascience.kr No evidence of demethylation was observed in this process. koreascience.kr

The microbial degradation of sinapic acid by the endophytic fungus Phomopsis liquidambari has been shown to proceed via decarboxylation to 2,6-dimethoxy-4-vinylphenol, which is then oxidized to 4-hydroxy-3,5-dimethoxybenzaldehyde and subsequently to syringic acid. researchgate.net

Interactive Data Table: Microbial Biotransformation of Related Hydroxycinnamic Acids

| Microorganism | Parent Compound | Key Metabolic Pathway | Identified Metabolite(s) | Reference |

|---|---|---|---|---|

| Lactobacillus species (e.g., L. plantarum) | p-Coumaric acid, Ferulic acid | Decarboxylation/Reduction | 4-vinylphenol, 4-vinylguaiacol, Phenylpropionic acids | mdpi.comasm.org |

| Trametes versicolor (polyphenol oxidase) | Sinapic acid | Oxidation | Dehydrodisinapic acid dilactone, 2,6-dimethoxy-p-benzoquinone | scispace.com |

| Phomopsis liquidambari | Sinapic acid | Decarboxylation & Oxidation | 2,6-dimethoxy-4-vinylphenol, 4-hydroxy-3,5-dimethoxybenzaldehyde, Syringic acid | researchgate.net |

Half-Life and Stability in Pre-clinical Biological Contexts

The stability and half-life of a compound in biological systems are crucial pharmacokinetic parameters that influence its duration of action. While methoxylated HCAs may be absorbed more readily, they often exhibit rapid metabolism and clearance.

Animal studies indicate that O-methylated forms of phenolic acids are characterized by a short half-life, typically less than one hour. nih.gov For example, the calculated half-life of ferulic acid in the human body was found to be only 42 minutes. nih.gov

The stability of HCAs can vary depending on the biological medium. In simulated gastrointestinal conditions, compounds like caffeic acid and rosmarinic acid show high stability in the gastric phase but are significantly degraded in the more alkaline intestinal phase. nih.gov In plasma, stability also differs among compounds. For example, rosmarinic acid is stable in rat plasma but undergoes de-esterification in human plasma. nih.gov Bioanalytical studies have indicated that p-coumaric acid is stable for at least 4 hours and ferulic acid for 24 hours in rat plasma at room temperature. nih.gov During storage, hydroxycinnamic acid derivatives in food products like black currant juice can degrade by 20-40% at room temperature over a year. nih.gov

Molecular and Cellular Mechanisms of Action of 3,4 Dimethoxy 5 Hydroxycinnamic Acid in Vitro and Pre Clinical

Antioxidant and Free Radical Scavenging Activities

3,4-Dimethoxy-5-hydroxycinnamic acid, also known as sinapic acid, demonstrates significant antioxidant properties, which are primarily attributed to its molecular structure. nih.gov The presence of a phenolic hydroxyl group and methoxy (B1213986) groups on the aromatic ring enables it to effectively neutralize free radicals and mitigate oxidative stress. agriculturejournals.cz

The free radical scavenging activity of this compound is governed by its ability to donate a hydrogen atom or an electron. nih.gov The primary mechanisms involved in the neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS) are direct hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). agriculturejournals.czagriculturejournals.cz

In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. agriculturejournals.cz The efficiency of this process is related to the bond dissociation energy of the hydroxyl group. The presence of electron-donating groups, such as the two methoxy groups in sinapic acid, ortho and para to the hydroxyl group, decreases this bond dissociation energy, which in turn facilitates hydrogen abstraction and enhances its radical-scavenging activity. agriculturejournals.cz

The SPLET mechanism involves the initial deprotonation of the phenolic hydroxyl group to form a phenoxide anion, followed by the transfer of an electron to the free radical. agriculturejournals.cz The reaction medium can influence which mechanism predominates. For instance, in methanol (B129727), the SPLET mechanism is often the primary pathway for hydroxycinnamic acids with electron-donating groups, while in less polar solvents like ethyl acetate, the HAT mechanism is more dominant. agriculturejournals.cz

The antioxidant potential of this compound has been quantified using various in vitro assays. A common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. mdpi.commdpi.com Studies have demonstrated that sinapic acid effectively scavenges the DPPH radical in a dose-dependent manner. nih.gov

Another important assay is the hydroxyl radical scavenging assay, which is particularly relevant as the hydroxyl radical is a highly reactive and damaging ROS. Research has shown that hydroxycinnamic acids, including sinapic acid, are effective scavengers of hydroxyl radicals.

The table below summarizes the findings from various in vitro antioxidant assays for this compound (Sinapic Acid).

| Assay | Test Substance | Concentration/Conditions | Results | Reference |

| DPPH Radical Scavenging | Sinapic Acid | 5 µg/ml | 3.6 ± 0.25 % Inhibition | electrochemsci.org |

| Sinapic Acid | 10 µg/ml | 9.4 ± 0.20 % Inhibition | electrochemsci.org | |

| ABTS Radical Scavenging | Sinapic Acid | 5 µg/ml | 8.4 ± 0.46 % Inhibition | electrochemsci.org |

| Sinapic Acid | 10 µg/ml | 14.7 ± 0.20 % Inhibition | electrochemsci.org |

Beyond direct radical scavenging, this compound can also mitigate oxidative stress by influencing cellular antioxidant responses. mdpi.com It has been suggested that hydroxycinnamic acids can help maintain cellular homeostasis and protect vital cellular components from oxidative damage. mdpi.com While the direct antioxidant effects are well-documented in vitro, the cellular mechanisms involve more complex interactions.

Research indicates that hydroxycinnamic acids can modulate signaling pathways involved in the cellular defense against oxidative stress. nih.gov For instance, they may influence the expression of endogenous antioxidant enzymes. nih.gov By bolstering the cell's own antioxidant defenses, this compound can provide a more sustained protection against oxidative damage. In cellular systems, the balance between the intrinsic antioxidant capacity and the lipophilic properties of hydroxycinnamic acid derivatives is crucial for their effectiveness in preventing or minimizing the effects of excessive free radical production. researchgate.net

Antimicrobial Efficacy

This compound has been shown to possess antimicrobial properties, contributing to its potential as a natural preservative and therapeutic agent. mdpi.comresearchgate.net

Studies have investigated the antibacterial activity of this compound against a range of Gram-positive and Gram-negative bacteria. sysrevpharm.orgnih.govmdpi.com The mechanism of its antibacterial action is thought to involve the disruption of bacterial cell membranes, leading to increased permeability and leakage of intracellular contents. mdpi.com

The following table presents data on the antibacterial activity of this compound (Sinapic Acid).

| Bacterium | Assay | Results | Reference |

| Various Gram-positive and Gram-negative bacteria | Agar well diffusion | Zone of inhibition: 9.00-27.00 mm | ijpbp.com |

| Various Gram-positive and Gram-negative bacteria | Minimum Inhibitory Concentration (MIC) | 18.00-72.00 mg/ml | ijpbp.com |

It is worth noting that the effectiveness can vary depending on the bacterial species and the specific structure of the cinnamic acid derivative. nih.govmdpi.com

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. sysrevpharm.orgnih.gov It has been tested against various fungal strains, including common food spoilage fungi and pathogenic yeasts. sysrevpharm.org The proposed mechanism for its antifungal action may involve the inhibition of enzymes crucial for fungal growth and metabolism, such as benzoate (B1203000) 4-hydroxylase, which is involved in aromatic detoxification in fungi. nih.gov

The table below summarizes the antifungal activity of this compound (Sinapic Acid).

| Fungus | Assay | Results | Reference |

| Candida albicans | Agar well diffusion | Zone of inhibition: 9.00-27.00 mm | ijpbp.com |

| Candida albicans | Minimum Inhibitory Concentration (MIC) | 18.00-72.00 mg/ml | ijpbp.com |

Anti-Inflammatory Modulations

The anti-inflammatory effects of this compound and related phenolic compounds are rooted in their ability to modulate specific cellular and molecular targets. These interactions help to mitigate inflammatory responses at a fundamental level.

Cellular and Molecular Targets in Inflammatory Pathways

Research indicates that methoxy derivatives of cinnamic acid can positively influence liver health by affecting enzyme activity, which in turn helps to inhibit inflammation. nih.gov Derivatives of cinnamic acid have been shown to possess anti-inflammatory properties. nih.gov Specifically, compounds like 3,4,5-Trihydroxycinnamic acid (THCA), a structurally similar derivative, have been shown to exert anti-inflammatory effects by targeting key signaling pathways. THCA inhibits the activation of AKT, ERK, and the nuclear factor-κB (NF-κB) pathway in stimulated human keratinocyte cells. nih.gov Furthermore, it activates the Nrf2 pathway in microglial cells, which is a crucial cytoprotective transcription factor involved in mediating inflammatory responses. nih.gov This activation leads to the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1). nih.gov

Regulation of Pro-inflammatory Mediators

A key mechanism behind the anti-inflammatory action of cinnamic acid derivatives is the suppression of pro-inflammatory mediators. Studies on related compounds have demonstrated a down-regulation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are pivotal in the inflammatory cascade. mdpi.com The overarching transcription factor NF-κB, which governs the expression of many pro-inflammatory genes, is a primary target. nih.gov

Cinnamic acid derivatives have been found to suppress the expression of NF-κB, thereby reducing inflammation. mdpi.com For instance, 3,4,5-Trihydroxycinnamic acid effectively suppresses the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). nih.govkoreascience.kr This regulation is crucial in controlling the inflammatory processes that contribute to various chronic diseases.

Table 1: Regulation of Pro-inflammatory Mediators by Cinnamic Acid Derivatives

| Mediator/Target | Effect | Related Compound(s) | Reference(s) |

|---|---|---|---|

| NF-κB | Suppression/Inhibition of activation | Cinnamic acid derivatives, 3,4,5-Trihydroxycinnamic acid | nih.govnih.govmdpi.com |

| COX-2 | Down-regulation of expression | Cinnamic acid derivatives, 3,4,5-trimethoxycinnamic acid derivatives | mdpi.comnih.gov |

| iNOS | Down-regulation of expression | Cinnamic acid derivatives | mdpi.com |

| TNF-α | Suppression of production | 3,4,5-Trihydroxycinnamic acid | nih.govkoreascience.kr |

| IL-1β | Suppression of production | 3,4,5-Trihydroxycinnamic acid | nih.govkoreascience.kr |

| IL-6, IL-8 | Reduction of secretion and mRNA expression | 3,4,5-Trihydroxycinnamic acid | nih.govresearchgate.net |

Influence on Gene Expression and Cellular Metabolism

Beyond direct anti-inflammatory actions, this compound and its analogs can significantly alter gene expression, particularly in pathways related to cellular protection and metabolism.

Enhancement of Specific Gene Transcription

Hydroxycinnamic acid derivatives can enhance the transcription of specific protective genes. A notable example is the activation of the Nrf2 signaling pathway by 3,4,5-Trihydroxycinnamic acid. koreamed.org This activation leads to the increased expression of cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), in various cell types, including human keratinocytes and microglial cells. nih.govnih.gov This mechanism showcases an indirect anti-inflammatory effect by bolstering the cell's endogenous antioxidant and defense systems.

Down-regulation of Transcripts Involved in Lipid Metabolism

Hydroxycinnamic acids as a class have been identified as potential modulators of lipid metabolism. nih.gov Research suggests these compounds can influence genes involved in the metabolic processes of lipids. researchgate.net Studies on related compounds have shown the ability to down-regulate the expression of genes that are critical for fatty acid and lipid synthesis, which can contribute to hypolipidemic effects. nih.gov This modulation is a key aspect of their potential benefits in managing metabolic disorders. nih.gov

Modulation of Fatty Acid Biosynthesis Gene Expression in Human Liver Cells

In the context of human liver cells, the modulation of genes involved in fatty acid biosynthesis is a critical area of research. While direct studies on this compound are specific, the broader class of hydroxycinnamic acids has been shown to influence lipid metabolism in liver cells. nih.gov They can affect the expression of genes responsible for the synthesis of fatty acids, potentially leading to reduced lipid accumulation. nih.gov For example, related phenolic compounds have been observed to down-regulate key genes like fatty acid synthase in animal models, indicating a potential mechanism for controlling fat metabolism in the liver. researchgate.net

Table 2: Influence on Gene Expression by Cinnamic Acid Derivatives

| Gene/Pathway | Effect | Related Compound(s) | Cell/Model Type | Reference(s) |

|---|---|---|---|---|

| Nrf2 Pathway | Activation/Upregulation | 3,4,5-Trihydroxycinnamic acid | BV2 microglial cells, HaCaT keratinocytes | nih.govnih.govkoreamed.org |

| Heme oxygenase-1 (HO-1) | Increased Expression | 3,4,5-Trihydroxycinnamic acid | BV2 microglial cells, HaCaT keratinocytes | nih.govnih.gov |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Increased Expression | 3,4,5-Trihydroxycinnamic acid | HaCaT keratinocytes | nih.gov |

| Lipid Metabolism Genes | Down-regulation | Hydroxycinnamic acids | General | nih.govresearchgate.net |

| Fatty Acid Biosynthesis Genes | Down-regulation | Hydroxycinnamic acids | Animal models | researchgate.net |

Neurobiological Research

Research into the neurobiological activities of this compound and related hydroxycinnamic acid (HCA) derivatives has revealed potential mechanisms for neuroprotection. These studies primarily focus on the compounds' ability to interfere with the pathological processes underlying neurodegenerative diseases, such as the misfolding and aggregation of specific proteins.

Interaction with Amyloidogenic Proteins (e.g., Prion Protein, Alpha-Synuclein (B15492655), for related compounds)

Neurodegenerative disorders, including prion diseases, Alzheimer's, and Parkinson's, are often characterized by the aggregation of specific proteins into toxic amyloid oligomers and fibrils. nih.gov Certain derivatives of cinnamic acid have demonstrated the ability to interact with these amyloidogenic proteins, potentially disrupting their pathological transformation. nih.govdntb.gov.ua

Studies involving the related compound 3,4-dimethoxycinnamic acid (3,4-DMCA) have shown a significant interaction with the prion protein (PrP). nih.govresearchgate.net Experimental analysis confirmed that 3,4-DMCA binds efficiently to the PrP monomer with a dissociation constant (Kd) of 405 nM, indicating a strong binding affinity. nih.gov This interaction is a critical first step in modulating the protein's behavior.

Furthermore, research has established that 3,4-DMCA, a key component in coffee extracts, also interacts with alpha-synuclein, the protein implicated in Parkinson's disease. nih.gov The presence of this and other cinnamic acid derivatives in such extracts is linked to their anti-amyloid activity. nih.gov These findings highlight the potential of methoxylated cinnamic acid derivatives to directly engage with proteins central to neurodegeneration.

Inhibition of Pathological Protein Oligomerization and Fibrillization (for related compounds)

Following direct binding, a key mechanism of action for these compounds is the inhibition of protein aggregation. The ability of hydroxycinnamic acids to partially inhibit the oligomerization and formation of prion amyloid fibrils has been substantiated using various physicochemical methods. nih.gov

For the related compound 3,4-DMCA, in vitro studies demonstrated a notable anti-prion activity. researchgate.net It was found to reduce the formation of prion protein oligomers by 30-40% compared to control conditions. researchgate.net This suggests that the compound can interfere with the early stages of the aggregation cascade, which is widely considered to be a source of cellular toxicity.

Similarly, coffee extracts containing significant amounts of 3,4-DMCA have been shown to effectively reduce the rate of alpha-synuclein fibrillization. nih.gov This inhibitory effect on the pathological transformation of alpha-synuclein further supports the role of cinnamic acid derivatives as potential anti-amyloid agents. nih.gov

Interactive Table: Neurobiological Research Findings

| Target Protein | Compound Studied | Key Findings | References |

|---|---|---|---|

| Prion Protein (PrP) | 3,4-dimethoxycinnamic acid | Binds efficiently to PrP monomer (Kd = 405 nM); Reduces oligomer formation by 30-40%. | nih.govresearchgate.net |

| Alpha-Synuclein | 3,4-dimethoxycinnamic acid | Effectively reduces the rate of alpha-synuclein fibrillization. | nih.gov |

| - | Cinnamic Acid Derivatives | Demonstrated increased viability in SH-SY5Y neuroblastoma cells. | researchgate.net |

Cellular Neuroprotection in In Vitro Models (e.g., SH-SY5Y neuroblastoma cell viability, for related compounds)

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to assess the neuroprotective effects of various compounds against toxins and oxidative stress. nih.govmdpi.com In this context, the impact of cinnamic acid derivatives on cell viability provides insight into their potential to protect neurons from damage.

Studies on the methoxylated derivative 3,4-dimethoxycinnamic acid (3,4-DMCA) have demonstrated its neuroprotective properties. researchgate.net In experiments using the SH-SY5Y cell line, 3,4-DMCA was found to significantly increase the viability of these cells. researchgate.net Importantly, the tested cinnamic acid derivatives, including 3,4-DMCA, did not exhibit cytotoxicity, indicating a favorable profile for potential therapeutic use. researchgate.net This protective effect is crucial, as it suggests the compound can counteract the detrimental effects of pathological protein aggregates on neuronal cells.

Interactions with Biological Macromolecules

Beyond proteins implicated in neurodegeneration, the interactions of hydroxycinnamic acid derivatives with other essential biological macromolecules, such as DNA and enzymes, are areas of active investigation.

DNA Binding Characteristics and Protective Effects (e.g., against UVB-induced DNA damage, for related compounds)

Ultraviolet B (UVB) radiation is a known environmental factor that can cause significant damage to cellular DNA, primarily through the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers and other photoproducts. researchgate.netnih.gov This damage can block DNA replication and transcription, leading to mutations and cell death. nih.gov

Theoretical and spectroscopic studies on related compounds, such as sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), provide insights into how these molecules might interact with DNA. nih.govdergipark.org.tr Research suggests that sinapic acid can bind to the minor groove of calf thymus DNA, particularly in G-C rich regions. nih.gov The primary forces governing this interaction are believed to be hydrogen bonding and weak van der Waals forces. nih.gov By binding to DNA, it is plausible that such compounds could physically shield the nucleic acid from UVB-induced damage, although direct experimental evidence for this compound is needed.

Enzyme Inhibition Profiles (e.g., 5-Lipoxygenase, for related compounds)

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govresearchgate.net The inhibition of 5-LOX is therefore a validated therapeutic target for inflammatory conditions. nih.gov

Research has shown that derivatives of hydroxycinnamic acid can act as inhibitors of this enzyme. Specifically, 3,4-dimethoxy cinnamic derivatives have been implicated in the inhibition of soybean lipoxygenase. mdpi.com Studies comparing different substitution patterns on the cinnamic acid structure have found that the arrangement of methoxy and hydroxy groups influences inhibitory activity. For instance, in one study on hybrid molecules, a compound with a 3,4-dimethoxy-5-hydroxy substitution was found to be less effective as a 5-LOX inhibitor than a compound with a 3,5-dimethoxy-4-hydroxy (sinapic acid) moiety. mdpi.com This suggests that the specific structure of this compound allows for interaction with the enzyme, though it may not be the most potent configuration among related derivatives.

Interaction with Transport Proteins (e.g., serum albumin, for related compounds)

The interaction of cinnamic acid derivatives with transport proteins, particularly serum albumin, is a critical area of study as it influences their distribution and bioavailability in the body. While direct studies on this compound are limited, extensive research on structurally similar hydroxycinnamic acids (HCAs), such as sinapic acid, ferulic acid, and caffeic acid, provides significant insights into the potential mechanisms of interaction. Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are major transport proteins in the circulatory system, responsible for binding and transporting a wide variety of endogenous and exogenous substances. tandfonline.commdpi.com

Research indicates that HCAs primarily bind to serum albumin through a combination of hydrophobic interactions and hydrogen bonding. tandfonline.comrsc.org The binding process is often spontaneous, as indicated by negative free energy changes. researchgate.net This interaction typically leads to the formation of a non-fluorescent complex, which can be characterized using techniques like fluorescence quenching spectroscopy. researchgate.net

The binding affinity of HCAs to serum albumin is influenced by their molecular structure, including the number and position of hydroxyl and methoxy groups on the phenyl ring. rsc.orgnih.gov For instance, studies on various HCAs have shown that these substitutions can affect the binding constant. The primary binding location for many cinnamic acid derivatives on albumin has been identified as subdomain IIA, which is also known as Sudlow's site I. rsc.orgbioinformaticsreview.com

Upon binding, these compounds can induce conformational changes in the secondary structure of the protein. For example, interaction with sinapic acid has been shown to decrease the α-helical content of human serum albumin. tandfonline.comtandfonline.com The stoichiometry of this binding is frequently observed to be 1:1, meaning one molecule of the HCA binds to one molecule of the albumin. rsc.orgnih.gov

The table below summarizes the binding parameters for the interaction of various hydroxycinnamic acid derivatives with serum albumins, as reported in pre-clinical studies.

| Compound | Albumin | Binding Constant (K) (M⁻¹) | Binding Site | Primary Interacting Forces |

| Sinapic Acid | Human Serum Albumin (HSA) | 5.2 x 10⁴ | - | Hydrogen bonds, Hydrophobic forces |

| Sinapic Acid | Bovine Serum Albumin (BSA) | - | Site I (Subdomain IIA) | Hydrophobic interactions, Hydrogen bonding |

| Ferulic Acid | Bovine Serum Albumin (BSA) | - | Site I (Subdomain IIA) | Hydrophobic interactions, Hydrogen bonding |

| Caffeic Acid | Human Serum Albumin (HSA) | Order of 10⁴ | Subdomain IA | Hydrogen bonds, van der Waals forces |

| Caffeic Acid | Bovine Serum Albumin (BSA) | - | Site I (Subdomain IIA) | Hydrophobic interactions, Hydrogen bonding |

| p-Coumaric Acid | Bovine Serum Albumin (BSA) | - | Site I (Subdomain IIA) | Hydrophobic interactions, Hydrogen bonding |

| Chlorogenic Acid | Bovine Serum Albumin (BSA) | - | Site I (Subdomain IIA) | Hydrophobic interactions, Hydrogen bonding |

Structure Activity Relationship Sar and Computational Studies

Influence of Aromatic Ring Substitutions on Bioactivity

The bioactivity of cinnamic acid derivatives is largely dictated by the presence, number, and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic ring. nih.gov These substitutions influence key parameters such as solubility, the ability to cross biological membranes, and binding affinity to enzyme active sites. nih.gov

The hydroxyl group is a primary determinant of antioxidant activity. nih.gov Generally, the antioxidant capacity of phenolic acids increases with the number of phenolic hydroxyl groups. researchgate.net The presence of an ortho-dihydroxy phenyl group (a catechol moiety) is considered particularly significant for high antioxidant activity. benthamscience.comsemanticscholar.orgnih.gov

Conversely, the methoxy group, especially when located at the para position relative to the side chain, is a crucial structural element for other biological functions, including antidiabetic, hepatoprotective, and neuroprotective activities. nih.govmdpi.com Studies have shown that methoxylation of hydroxyl groups can alter the therapeutic potential. For example, while both para-hydroxy and para-methoxy groups enhance α-glucosidase inhibitory activity, the methoxylated derivative is significantly more potent. mdpi.com The structure–cytotoxic activity relationship of some derivatives has revealed that a trimethoxyl group on the phenyl ring is beneficial for cytotoxicity. mdpi.comnih.gov

| Substituent Group | Position | Influence on Bioactivity | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | General | Primarily responsible for antioxidant activity. nih.gov Activity is generally proportional to the number of -OH groups. researchgate.net | nih.govresearchgate.net |

| Hydroxyl (-OH) | para | Required for synergistic cytotoxic effects in combination with carnosic acid in AML cells. nih.govnih.gov | nih.govnih.gov |

| Methoxy (-OCH₃) | para | Key determinant for strong antidiabetic, hepatoprotective, and neuroprotective potential. nih.govmdpi.com | nih.govmdpi.com |

| Methoxy (-OCH₃) | General | Multiple methoxy groups (e.g., trimethoxy) can be beneficial for cytotoxicity. mdpi.comnih.gov | mdpi.comnih.gov |

| Ortho-dihydroxy (Catechol) | ortho | Considered of significant importance for potent antioxidant activity. benthamscience.comsemanticscholar.orgnih.gov | benthamscience.comsemanticscholar.orgnih.gov |

Role of the α,β-Unsaturated Carbonyl Moiety in Functional Potency

The α,β-unsaturated carbonyl moiety, which includes the acrylic acid side chain, is a vital structural feature for the biological activity of cinnamic acid derivatives. mdpi.com This electrophilic system can act as a Michael acceptor, enabling it to react with nucleophiles such as the thiol groups of cysteine residues in proteins. researchgate.net This reactivity allows it to modulate various signaling pathways and enzyme activities. researchgate.net

The presence of the C7-C8 double bond in the side chain is considered crucial for many biological effects. nih.govnih.gov Studies on the synergistic effects of HCAs in leukemia cells identified the carbon-carbon double bond as a major requirement for their activity. nih.govnih.gov This unsaturated bond is also reported to be vital for the antioxidant activity of HCAs. benthamscience.comsemanticscholar.orgnih.gov The α,β-unsaturated ketone carbonyl substituent is also considered beneficial for the cytotoxicity of certain cinnamic acid derivatives. mdpi.comnih.gov This functional group is a common feature in many natural products with a wide array of biological activities. mdpi.com

Computational Chemistry Approaches

Computational chemistry offers powerful tools to investigate the interactions of small molecules like 3,4-Dimethoxy-5-hydroxycinnamic acid with biological targets at a molecular level, providing insights that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is frequently used to evaluate new drug candidates by modeling their interaction with target proteins. nih.gov

In the context of neurodegenerative diseases, molecular docking has been used to study the interaction of 3,4-dimethoxycinnamic acid (3,4-DMCA) with amyloidogenic proteins. nih.gov For instance, docking simulations with the prion protein (PrP) revealed a more energetically favorable binding site for 3,4-DMCA compared to curcumin, with a binding energy (dG) of -4.5 kcal/mol. nih.gov The model suggests that this binding is stabilized by hydrogen bonds and electrostatic interactions with specific amino acid residues. nih.gov Experimental studies have confirmed that 3,4-DMCA binds efficiently to PrP with a dissociation constant of 405 nM. nih.gov Docking studies have also been employed to hypothesize that 3,4-DMCA and similar derivatives bind to prefibrillar oligomers or small fibrils of α-synuclein, thereby influencing its aggregation process. nih.gov

| Compound | Biological Target | Key Findings from Docking Simulation | Reference |

|---|---|---|---|

| 3,4-Dimethoxycinnamic acid (3,4-DMCA) | Prion Protein (PrP) | Binds to a site between H2 and H3 helices, stabilized by interactions with R139 and N162 residues. Binding energy (dG) of -4.5 kcal/mol. nih.gov | nih.gov |

| 3,4-Dimethoxycinnamic acid (3,4-DMCA) | α-synuclein | Hypothesized to bind to prefibrillar oligomers or small fibrils, influencing further aggregation. nih.gov | nih.gov |

| 1-(3,4-Dimethoxy-phenyl)-5-(4-hydroxy-3-methoxy-phenyl)-penta-1,4-dien-3-one | Cyclooxygenase (6COX) | Docking into the 6COX active site suggests the compound exerts anti-inflammatory potential through enzyme inhibition. researchgate.net | researchgate.net |

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules, which is particularly useful for elucidating antioxidant mechanisms. These calculations can determine parameters that describe the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. cmst.eucmst.eu

The primary antioxidant mechanisms for phenolic compounds include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). Quantum chemistry helps to calculate key parameters for these mechanisms: cmst.eu

Bond Dissociation Enthalpy (BDE): Related to the HAT mechanism. A lower BDE value for the phenolic O-H bond indicates a better antioxidant capacity. cmst.eu

Adiabatic Ionization Potential (AIP): Related to the SET-PT mechanism, representing the first step of electron transfer. cmst.eu

Proton Dissociation Enthalpy (PDE): Also related to the SET-PT mechanism, representing the second step. cmst.eu

These calculations, often performed using methods like Density Functional Theory (DFT), help to explain the structure-antioxidant activity relationships observed experimentally. cmst.eu For example, they can clarify how the number and position of hydroxyl and methoxy groups influence the BDE of the phenolic hydrogens, thereby modulating the antioxidant potency. researchgate.net

Computational methods are essential for analyzing the possible three-dimensional arrangements (conformations) of a molecule and predicting its binding affinity to a target. Molecular docking and molecular dynamics (MD) simulations are key techniques in this area. biorxiv.org

Docking provides a static picture of the binding pose and an estimated binding energy or score. medwinpublishers.com MD simulations build upon this by simulating the dynamic movements of the protein and the ligand over time, offering a more realistic view of the binding process and the stability of the complex. researchgate.net From these simulations, binding affinity, often expressed as binding free energy, can be calculated more accurately using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). biorxiv.org For 3,4-DMCA, experimental results validated computational predictions, showing a strong binding affinity to the prion protein with a dissociation constant (Kd) of 405 nM. nih.gov Such analyses are crucial for the rational design of more potent derivatives by predicting how structural modifications might enhance binding to a specific biological target.

Advanced Analytical and Characterization Methodologies in Research

Mass Spectrometry-Based Techniques

Mass spectrometry offers unparalleled sensitivity and specificity for the analysis of 3,4-Dimethoxy-5-hydroxycinnamic acid. Its applications range from use as a matrix in ionization processes to quantitative analysis and spatial localization within biological tissues.

Application as a Matrix in MALDI-MS (e.g., for small molecules, peptides, and proteins)

While various cinnamic acid derivatives are widely used as matrices in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), specific studies detailing the application of this compound for this purpose are not extensively documented in the current body of scientific literature. The efficacy of a compound as a MALDI matrix depends on its ability to absorb laser energy and co-crystallize with an analyte, facilitating soft ionization.

Commonly used matrices with structural similarities include sinapinic acid (3,5-dimethoxy-4-hydroxycinnamic acid) and α-cyano-4-hydroxycinnamic acid (CHCA). nih.govtcichemicals.com Sinapinic acid is a standard choice for the analysis of high-molecular-weight proteins, while CHCA is often employed for peptides and smaller molecules. nih.govtcichemicals.com The selection of an appropriate matrix is critical and depends on the chemical properties and mass range of the analyte. nih.gov

A related compound, 3,4-dimethoxycinnamic acid (DMCA), has been investigated as a novel matrix for the enhanced detection and imaging of low-molecular-weight compounds in biological tissues. nih.govresearchgate.net DMCA was noted for its strong ultraviolet absorption and low interference in the lower mass range, proving effective for the analysis of metabolites and lipids. nih.govresearchgate.net Although these findings for a structural isomer are promising, further research is required to establish the utility of this compound as a MALDI matrix.

Quantitative Mass Spectrometric Analysis in Complex Extracts

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with a triple quadrupole mass spectrometer (LC-MS/MS), is a powerful technique for the quantitative analysis of phytochemicals, including hydroxycinnamic acid derivatives, in complex matrices such as herbal and plant extracts. nih.goveuropeanreview.orgnih.gov This methodology offers high sensitivity and selectivity, allowing for the detection and quantification of specific compounds even at trace concentrations. nih.gov

The general workflow for quantitative analysis involves:

Sample Preparation: Extraction of the analyte from the complex matrix, which may include solid-phase or liquid-liquid extraction. nih.gov

Chromatographic Separation: Separation of the target analyte from other components in the extract using ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC). nih.govnih.gov

Mass Spectrometric Detection: Ionization of the analyte, typically using electrospray ionization (ESI), followed by detection using multiple reaction monitoring (MRM) for high specificity and sensitivity. europeanreview.org

While these methods are broadly applicable, specific validated protocols for the quantitative analysis of this compound in various extracts are not widely reported. The development of such methods would be crucial for pharmacokinetic studies and for the standardization of extracts containing this compound.

High-Resolution Mass Spectrometry Imaging for Localization in Biological Matrices

Mass Spectrometry Imaging (MSI) is a technique that enables the visualization of the spatial distribution of molecules within a sample, such as a thin section of biological tissue. youtube.comnih.gov MALDI-MSI is a prominent method in this field, where a matrix is applied over the tissue section, and a laser is rastered across the surface to generate a mass spectrum at each point, creating a molecular map. youtube.com

The choice of matrix is critical for successful MALDI-MSI, as it influences the ionization efficiency and the types of molecules that can be detected. nih.gov As mentioned previously, the isomer 3,4-dimethoxycinnamic acid (DMCA) has been successfully used as a matrix for the imaging of low-molecular-weight compounds in various tissues, including rat liver and brain. nih.govresearchgate.net This research demonstrated the ability to detect hundreds of ion signals corresponding to metabolites, lipids, and oligopeptides. nih.gov

Currently, there is a lack of specific studies employing this compound for high-resolution mass spectrometry imaging. Research into its potential as a matrix or as an analyte to be imaged in biological systems would be a valuable addition to the field.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for characterizing this compound, determining its concentration, and studying its interactions with other molecules.

UV-Visible Spectroscopy for Concentration and Interaction Studies

UV-Visible spectroscopy is a widely used technique for the analysis of compounds containing chromophores, such as the aromatic ring and conjugated double bond system present in hydroxycinnamic acids. These compounds typically exhibit strong absorbance in the UV region of the electromagnetic spectrum. nih.govnih.gov

The UV spectra of hydroxycinnamic acids, such as ferulic acid and caffeic acid, show prominent absorption peaks in the UVA region (315–400 nm), which are attributed to π–π* transitions of the aromatic moiety. nih.govresearchgate.netrsc.org The exact position and intensity of the maximum absorbance (λmax) are influenced by the substitution pattern on the aromatic ring and the solvent used. researchgate.net

UV-Visible spectroscopy can be used to:

Determine Concentration: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.

Study Interactions: Changes in the absorption spectrum upon the addition of another molecule can indicate binding or other interactions.

Fluorescence Spectroscopy for Binding and Quenching Studies

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of small molecules to macromolecules, such as proteins. researchgate.net The intrinsic fluorescence of proteins, often due to tryptophan and tyrosine residues, can be quenched upon binding of a ligand. researchgate.net This quenching can occur through static or dynamic mechanisms, and analysis of the quenching data can provide information about binding constants, the number of binding sites, and the thermodynamics of the interaction. nih.gov

Chromatographic Separation and Purification Techniques

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of hydroxycinnamic acids, including this compound. It is widely used for purity assessment and to determine the concentration of the compound in various matrices. e3s-conferences.orgresearchgate.net

The most common mode of separation is reversed-phase HPLC, which utilizes a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The mobile phase usually consists of a mixture of water (often acidified with formic, acetic, or phosphoric acid to ensure the carboxylic acid remains protonated) and an organic solvent such as methanol (B129727) or acetonitrile. researchgate.netnih.gov Isocratic or gradient elution can be employed to achieve optimal separation. Detection is most commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, as the conjugated system of cinnamic acids results in strong UV absorbance, typically in the range of 280-330 nm. d-nb.infoscielo.br

For quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations. This allows for the accurate determination of the compound's purity or its concentration in a sample. d-nb.info Purity levels for commercially available related compounds are often reported as ≥95% by HPLC. sigmaaldrich.com

The table below outlines typical parameters for an HPLC method. researchgate.netnih.govd-nb.info

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and acidified water (e.g., with 0.1% formic acid) |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection | DAD or UV at ~320 nm |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, this compound is a polar, non-volatile compound due to its carboxylic acid and phenolic hydroxyl groups, making it unsuitable for direct GC analysis.

To overcome this limitation, a chemical derivatization step is required to convert the non-volatile analyte into a thermally stable and volatile derivative. A common approach is silylation, where active hydrogens in the -COOH and -OH groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often used for this purpose. researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for definitive structural identification and confirmation. thepharmajournal.com The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of certainty in compound identification.

Future Research Directions and Translational Potential in Pre Clinical Drug Discovery

Identification of Novel Molecular Targets and Signaling Pathways

Future investigations into the therapeutic potential of 3,4-Dimethoxy-5-hydroxycinnamic acid will increasingly focus on elucidating its precise molecular interactions. Advanced systems biology approaches are being employed to predict and validate novel protein targets and signaling cascades modulated by this compound.

Recent computational studies have begun to map the potential molecular mechanisms of this compound, particularly in the context of complex diseases like cancer. For instance, a network pharmacology and molecular dynamics simulation study identified several potential key protein targets in breast cancer. These include Protein Kinase C Alpha (PRKCA), Caspase-8 (CASP8), and Catenin Beta-1 (CTNNB1) as top hub genes. Furthermore, molecular docking analyses have pointed towards Cytochrome P450 family members (CYP3A4 and CYP1A1) and Sirtuin 1 (SIRT1) as lead protein targets. The collective modulation of these targets suggests that the compound may exert its effects through the regulation of overarching cancer-related pathways. nih.gov

These predictive models provide a crucial roadmap for subsequent experimental validation. Future research will need to confirm these interactions through targeted in vitro and in vivo studies, which will be instrumental in understanding the compound's full mechanistic profile and identifying the most promising therapeutic avenues.

Development of Advanced In Vitro and In Vivo Disease Models for Efficacy Studies

The pre-clinical evaluation of this compound has utilized a range of established in vitro and in vivo models to characterize its bioactivity. Future efforts will likely involve the development and use of more sophisticated and disease-relevant models to better predict clinical outcomes.

In Vitro Models:

A variety of in vitro assays have been instrumental in confirming the antioxidant and cytotoxic properties of this compound. Standard antioxidant capacity tests, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS), superoxide, and nitric oxide (NO) radical scavenging assays, have consistently demonstrated its potent free radical scavenging capabilities. researchgate.net

The cytotoxic and antiproliferative effects have been evaluated across a panel of cell lines. For example, its impact on cell viability has been assessed in human breast cancer cells (MCF-7, T47D), non-cancerous human breast epithelial cells (MCF10A), Chinese hamster lung fibroblasts (V79), and human cervical cancer cells (HeLa). nih.govuobasrah.edu.iq These studies provide foundational data on its potential as an anticancer agent.

In Vivo Models:

The therapeutic efficacy of this compound has been explored in several rodent models of disease. These include:

A model of type 2 diabetes in Wistar rats , induced by a high-fat diet and a low dose of streptozotocin, has been used to demonstrate its antidiabetic potential. researchgate.net

Stress-induced models in mice , utilizing the tail suspension test, have been employed to investigate its potential antidepressant-like effects. researchgate.net

The carrageenan-induced rat paw edema model is a standard for assessing acute anti-inflammatory activity. mdpi.com

Triton-induced hyperlipidemia in rats has been used to evaluate its potential to modulate lipid levels. mdpi.com

These existing models provide a solid foundation for understanding the compound's pharmacological profile. The development of more advanced models, such as patient-derived xenografts or organ-on-a-chip systems, will be crucial for a more nuanced assessment of its efficacy and for bridging the gap between pre-clinical findings and clinical applications.

Rational Design and Synthesis of Bioactive Derivatives and Prodrugs for Enhanced Potency and Selectivity

To improve the therapeutic index of this compound, current research is focused on the rational design and synthesis of novel derivatives and prodrugs. These efforts aim to enhance its biological activity, selectivity, and pharmacokinetic properties.

A notable example involves the synthesis of a series of amide and ester derivatives. mdpi.com By conjugating this compound with thiomorpholine (B91149) to form an amide or with cinnamyl alcohol to create an ester, researchers have successfully generated new chemical entities with modified bioactivities. mdpi.com

These novel compounds have been subjected to a battery of tests to evaluate their potential as multifunctional agents. The synthesized derivatives demonstrated considerable antioxidant and radical scavenging activity. mdpi.com Furthermore, some of these compounds exhibited a significant anti-inflammatory effect in a carrageenan-induced rat paw edema model and displayed a notable ability to lower lipid levels in a Triton-induced hyperlipidemia model in rats. mdpi.com

This approach of creating hybrid molecules that combine the structural features of this compound with other pharmacologically active scaffolds represents a promising strategy for developing new therapeutic agents with enhanced potency and a broader spectrum of activity. Future work in this area will likely explore a wider range of chemical modifications and conjugation partners to further optimize the compound's drug-like properties.

Exploration of Synergistic Effects with Other Bioactive Compounds

Investigating the synergistic potential of this compound when combined with other bioactive compounds is a key area for future research. Such combinations could lead to enhanced therapeutic efficacy, potentially at lower doses, thereby reducing the risk of adverse effects.

The antioxidant properties of phenolic acid mixtures have been a particular focus of study. Research utilizing the Ferric Reducing Antioxidant Power (FRAP) assay to assess the antioxidant activity of various combinations has revealed significant synergistic interactions. Notably, a pronounced synergistic effect was observed in a mixture of caffeic acid and this compound. nih.gov

This finding suggests that the combined antioxidant potential of these compounds is greater than the sum of their individual effects. The structural characteristics of the phenolic acids, including the number and position of hydroxyl and methoxy (B1213986) groups, are thought to play a crucial role in these synergistic interactions. nih.gov

Further exploration of these synergies is warranted, not only in the context of antioxidant activity but also for other biological effects such as anti-inflammatory and anticancer activities. Identifying effective combinations could pave the way for the development of novel, multi-component therapeutic strategies for a variety of diseases.

Application in Nanotechnology for Targeted Delivery Systems

The translation of this compound into clinical applications is partly hampered by challenges related to its bioavailability. To address this, a significant area of future research lies in the application of nanotechnology to develop advanced, targeted delivery systems.

Several types of nanocarriers have been investigated for their potential to encapsulate this compound, thereby protecting it from degradation and facilitating its delivery to target tissues. These include:

Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can encapsulate lipophilic compounds like this compound. researchgate.netmdpi.com